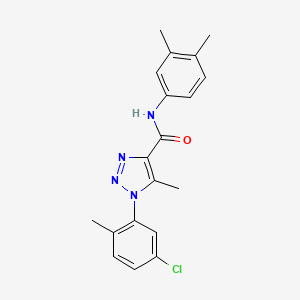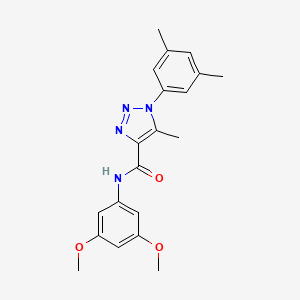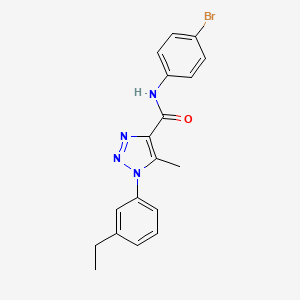![molecular formula C16H14ClN3O B6518005 4-chloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide CAS No. 868970-89-2](/img/structure/B6518005.png)
4-chloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide, or 4-Cl-IMB, is a synthetic organic compound that has been studied for its potential applications in scientific research. It is a member of the imidazopyridine class of compounds and has been studied for its ability to modulate the activity of various proteins and enzymes.
Mécanisme D'action
Target of Action
The compound 4-chloro-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors , calcium channel blockers , and GABA A receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and muscle contraction.
Mode of Action
Imidazo[1,2-a]pyridines, in general, are known to interact with their targets to modulate their activity . For instance, as CDK inhibitors, they can halt the cell cycle, preventing cell proliferation. As calcium channel blockers, they can inhibit the influx of calcium ions, affecting muscle contraction and neuronal signaling. As GABA A receptor modulators, they can enhance inhibitory neurotransmission in the brain.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For instance, inhibiting CDKs can affect the cell cycle pathway, leading to the halt of cell proliferation . Blocking calcium channels can influence the calcium signaling pathway, affecting muscle contraction and neuronal signaling . Modulating GABA A receptors can impact the GABAergic signaling pathway, enhancing inhibitory neurotransmission in the brain .
Result of Action
The molecular and cellular effects of the compound’s action depend on its targets and the pathways it affects. For instance, inhibiting CDKs can lead to cell cycle arrest, potentially making the compound useful in cancer therapy . Blocking calcium channels can lead to muscle relaxation and decreased neuronal excitability, potentially making the compound useful in treating hypertension and certain neurological disorders . Enhancing GABAergic neurotransmission can lead to sedative and anxiolytic effects, potentially making the compound useful in treating anxiety and sleep disorders .
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-Cl-IMB in laboratory experiments include its ability to modulate the activity of proteins and enzymes, its potential to inhibit the growth of certain types of cancer cells, and its potential to reduce inflammation and modulate the immune system. However, there are some limitations to using 4-Cl-IMB in laboratory experiments. For example, the mechanism of action of 4-Cl-IMB is not fully understood, which can make it difficult to predict the effects of the compound on cells and proteins. Additionally, the compound is not widely available and can be expensive to purchase.
Orientations Futures
There are a number of potential future directions for the use of 4-Cl-IMB in scientific research. These include further research into its mechanism of action, potential applications in drug discovery, and potential applications in the treatment of various diseases. Additionally, further research into the biochemical and physiological effects of 4-Cl-IMB could lead to new insights into the role of proteins and enzymes in the body and the potential for modulating their activity. Finally, further research into the potential of 4-Cl-IMB to inhibit the growth of cancer cells could lead to new treatments for cancer.
Méthodes De Synthèse
4-Cl-IMB is synthesized by a multi-step reaction of a benzamide derivative with a chloroalkyl group. The first step is the reaction of the benzamide derivative with a chloroalkyl iodide to form an intermediate product. The intermediate product is then reacted with a base and a nucleophile to form the 4-Cl-IMB. This reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide.
Applications De Recherche Scientifique
4-Cl-IMB has been studied for its potential applications in scientific research. It has been studied for its ability to modulate the activity of various proteins and enzymes. It has also been studied for its potential to inhibit the growth of certain types of cancer cells. Additionally, it has been studied for its potential to reduce inflammation and modulate the immune system.
Propriétés
IUPAC Name |
4-chloro-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c1-11-3-2-8-20-10-14(19-15(11)20)9-18-16(21)12-4-6-13(17)7-5-12/h2-8,10H,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNCWJSIGUWLHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517929.png)
![9-ethoxy-2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517930.png)
![2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517936.png)
![7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517939.png)




![4-methyl-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide](/img/structure/B6517998.png)
![2-ethoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide](/img/structure/B6518006.png)
![N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518021.png)
![N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518031.png)
![2-ethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide](/img/structure/B6518039.png)
![N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-N-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B6518045.png)